3-(5-Bromofuran-2-yl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole
Description
3-(5-Bromofuran-2-yl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-3-4-11(7-10(9)2)19-8-14-17-15(18-21-14)12-5-6-13(16)20-12/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDNSWNTBVFRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC=C(O3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the Furyl Bromide: The starting material, 2-furyl, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
Oxadiazole Ring Formation: The brominated furyl compound is then reacted with a suitable hydrazide to form the oxadiazole ring. This step often requires the use of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Etherification: The final step involves the reaction of the oxadiazole intermediate with 3,4-dimethylphenol in the presence of a base such as potassium carbonate (K2CO3) to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the oxadiazole ring or the bromine substituent, using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols can replace the bromine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, H2/Pd, NaBH4
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Oxidized furyl derivatives
Reduction: Reduced oxadiazole or debrominated products
Substitution: Substituted furyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-yl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects.
Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-withdrawing and electron-donating groups, which can affect its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-2-furyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole
- 3-(5-methyl-2-furyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole
- 3-(5-nitro-2-furyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole
Uniqueness
3-(5-Bromofuran-2-yl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
